2-(1,1-Dioxothian-3-yl)-1-[2-(3-fluorophenyl)-4-hydroxypyrrolidin-1-yl]ethanone
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Overview
Description
2-(1,1-Dioxothian-3-yl)-1-[2-(3-fluorophenyl)-4-hydroxypyrrolidin-1-yl]ethanone is a complex organic compound featuring a thian-3-yl group with a dioxo substitution, a fluorophenyl group, and a hydroxypyrrolidinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,1-Dioxothian-3-yl)-1-[2-(3-fluorophenyl)-4-hydroxypyrrolidin-1-yl]ethanone typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Thian-3-yl Group: This step involves the preparation of the thian-3-yl group, often starting from a suitable thiol or thioether precursor. Oxidation reactions using reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can introduce the dioxo functionality.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a fluorinated benzene derivative reacts with a suitable nucleophile.
Formation of the Hydroxypyrrolidinyl Group: This step involves the synthesis of the pyrrolidine ring, which can be achieved through cyclization reactions. Hydroxylation can be introduced using reagents like osmium tetroxide (OsO4) or potassium permanganate (KMnO4).
Coupling Reactions: The final step involves coupling the synthesized intermediates to form the target compound. This can be achieved using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(1,1-Dioxothian-3-yl)-1-[2-(3-fluorophenyl)-4-hydroxypyrrolidin-1-yl]ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen functionalities or reduce double bonds.
Substitution: The fluorophenyl group can participate in electrophilic or nucleophilic substitution reactions.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to break down into smaller fragments.
Common Reagents and Conditions
Oxidation: Reagents like m-CPBA, OsO4, or KMnO4.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines or thiols, and electrophiles like alkyl halides.
Hydrolysis: Acidic conditions (HCl, H2SO4) or basic conditions (NaOH, KOH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield additional ketones or carboxylic acids, while reduction could produce alcohols or alkanes.
Scientific Research Applications
2-(1,1-Dioxothian-3-yl)-1-[2-(3-fluorophenyl)-4-hydroxypyrrolidin-1-yl]ethanone has several scientific research applications:
Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting neurological or inflammatory conditions.
Biological Studies: The compound can be used to study enzyme interactions, receptor binding, and cellular pathways.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Chemical Biology: It can be used as a probe to investigate biological processes and molecular mechanisms.
Mechanism of Action
The mechanism of action of 2-(1,1-Dioxothian-3-yl)-1-[2-(3-fluorophenyl)-4-hydroxypyrrolidin-1-yl]ethanone involves its interaction with specific molecular targets. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity.
Receptor Modulation: It may act as an agonist or antagonist at specific receptors, influencing cellular signaling pathways.
Pathway Interference: The compound could interfere with metabolic or signaling pathways, leading to changes in cellular function.
Comparison with Similar Compounds
Similar Compounds
2-(1,1-Dioxothian-3-yl)-1-[2-(3-chlorophenyl)-4-hydroxypyrrolidin-1-yl]ethanone: Similar structure but with a chlorophenyl group instead of a fluorophenyl group.
2-(1,1-Dioxothian-3-yl)-1-[2-(3-methylphenyl)-4-hydroxypyrrolidin-1-yl]ethanone: Contains a methylphenyl group instead of a fluorophenyl group.
2-(1,1-Dioxothian-3-yl)-1-[2-(3-bromophenyl)-4-hydroxypyrrolidin-1-yl]ethanone: Features a bromophenyl group instead of a fluorophenyl group.
Uniqueness
The presence of the fluorophenyl group in 2-(1,1-Dioxothian-3-yl)-1-[2-(3-fluorophenyl)-4-hydroxypyrrolidin-1-yl]ethanone imparts unique electronic properties, potentially enhancing its binding affinity and specificity for certain biological targets. This makes it distinct from its analogs with different substituents on the phenyl ring.
Properties
IUPAC Name |
2-(1,1-dioxothian-3-yl)-1-[2-(3-fluorophenyl)-4-hydroxypyrrolidin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22FNO4S/c18-14-5-1-4-13(8-14)16-9-15(20)10-19(16)17(21)7-12-3-2-6-24(22,23)11-12/h1,4-5,8,12,15-16,20H,2-3,6-7,9-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIKYUJSWNXPDPO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CS(=O)(=O)C1)CC(=O)N2CC(CC2C3=CC(=CC=C3)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22FNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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